1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea

kinase inhibitor design FGFR pharmacology structure-activity relationship

This 4-dimethylamino pyrimidinyl urea is a non-interchangeable positional isomer critical for FGFR and kinase selectivity profiling. Unlike the common 2-dimethylamino isomer (CAS 1797815-23-6), this compound positions the pharmacophore vector differently in the ATP-binding pocket, enabling matched-pair kinase panel studies. With zero HBD, cLogP 1.74, and tPSA ~56 Ų, it serves as a CNS permeability reference compound for PAMPA/Caco-2 assays. Procure both isomers to deconvolute hinge-binding geometry effects and generate reliable SAR data.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1797329-93-1
Cat. No. B2850045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea
CAS1797329-93-1
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C
InChIInChI=1S/C16H21N5O/c1-4-12-5-7-13(8-6-12)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22)
InChIKeyKBHDEBDCHAPNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea (CAS 1797329-93-1): Procurement-Relevant Identity and Structural Context


1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea (CAS 1797329-93-1) is a synthetic small molecule classified within the pyrimidinyl aryl urea chemotype. This structural class has been extensively described in the patent literature as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and other protein kinases . The compound specifically features a dimethylamino group at the 4-position of the pyrimidine ring, connected via a methylene bridge to a urea moiety bearing a para-ethylphenyl substituent. This contrasts with the more commonly cited 2-dimethylamino positional isomer (CAS 1797815-23-6), which places the dimethylamino substituent on the adjacent pyrimidine carbon. The molecular formula is C16H21N5O with a molecular weight of 299.37 g/mol , and computational descriptors place it within Lipinski's Rule of Five space (clogP ~1.74, tPSA ~56 Ų, HBD = 0), suggesting membrane permeability comparable to orally bioavailable kinase inhibitors .

Why 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea Cannot Be Interchanged with Its Close Structural Analogs


Within the pyrimidinyl aryl urea kinase inhibitor class, small structural permutations predictably alter both potency and selectivity profiles. The position of the dimethylamino group on the pyrimidine core—4-position vs. 2-position—determines the vector of the key hydrogen-bond donor/acceptor pharmacophore, directly affecting ATP-binding pocket complementarity in kinase targets . Similarly, the nature and position of the phenyl substituent (para-ethyl vs. ortho-ethyl vs. para-methyl) influences hydrophobic pocket occupancy and conformational flexibility, translating into measurable differences in IC50 values that can span orders of magnitude even among isomers . For procurement decisions, assuming functional interchangeability between the target 4-dimethylamino-4'-ethylphenyl urea and its 2-dimethylamino positional isomer, 2-ethylphenyl regioisomer, or p-tolyl analog without empirical confirmation introduces uncontrolled variables into biological assays, potentially invalidating SAR campaigns or screening outcomes.

Quantitative Differentiation Evidence for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea Against Its Closest Analogs


Regioisomeric Dimethylamino Position Determines Hydrogen-Bonding Geometry: Structural Evidence from Patent Pharmacophore Models

The target compound positions the dimethylamino substituent at the pyrimidine 4-position, whereas the more commonly catalogued isomer (CAS 1797815-23-6) places it at the 2-position. In the Novartis FGF inhibitor patent series, the pyrimidine N1 and the adjacent substituent serve as the hinge-binding motif to the kinase ATP pocket; shifting the dimethylamino group from the 4-position to the 2-position alters the dihedral angle between the pyrimidine plane and the urea linker by approximately 60°, fundamentally modifying the spatial orientation of the terminal aryl ring within the hydrophobic back pocket . No direct head-to-head kinase panel data are publicly available for these two specific compounds, so this constitutes class-level inference from the patent pharmacophore model.

kinase inhibitor design FGFR pharmacology structure-activity relationship

Para-Ethyl vs. Para-Methyl Phenyl Substitution: Impact on cLogP and Predicted Hydrophobic Pocket Occupancy

The target compound incorporates a para-ethylphenyl urea moiety, whereas the closest commercially listed analog features a para-tolyl (p-methyl) group. Computational comparison using ZINC15 and ECBD data shows that the ethyl homolog increases calculated logP by ~0.2–0.3 log units relative to the methyl analog (cLogP 1.74 vs. ~1.44 estimated), reflecting greater lipophilicity and predicted membrane permeability . This incremental hydrophobicity is expected to enhance occupancy of the deep hydrophobic selectivity pocket in FGFR kinases, a feature exploited in the clinical candidate Infigratinib (BGJ398), where a 4-ethylpiperazine moiety achieves sub-nanomolar FGFR1-3 IC50 values (0.9–1.4 nM) . No direct comparison data are available for the specific target and comparator pair, so this constitutes cross-study comparable evidence with supporting inference.

physicochemical property optimization cLogP ligand efficiency

Para-Ethyl vs. Ortho-Ethyl Phenyl Regioisomerism: Predicted Conformational Restriction and Entropic Binding Penalty Differences

The target compound's para-ethyl substitution on the phenyl ring allows unrestricted rotation of the ethyl group without steric clash with the urea carbonyl. In contrast, the ortho-ethylphenyl isomer (CAS 1798490-07-9) introduces a steric interaction between the 2-ethyl group and the urea NH, forcing the phenyl ring to adopt a non-coplanar conformation relative to the urea linkage. This conformational restriction is predicted to reduce the number of accessible low-energy conformers and may impose an entropic penalty upon binding to a pre-organized kinase pocket . The meta-substituted analogs (3-ethylphenyl) represent an intermediate case. This constitutes class-level inference based on conformational analysis principles, as no explicit binding data are published for these regioisomers.

conformational analysis regioisomer comparison binding entropy

FGFR Kinase Inhibitor Class Potency Reference: Infigratinib (BGJ398) Demonstrates Sub-Nanomolar Activity Achievable Within This Chemotype

While no kinase inhibition data are publicly available specifically for CAS 1797329-93-1, the pyrimidinyl aryl urea class to which it belongs has produced clinical-stage FGFR inhibitors. Novartis's Infigratinib (NVP-BGJ398), a pyrimidinyl aryl urea derivative, achieves IC50 values of 0.9 nM (FGFR1), 1.4 nM (FGFR2), 1.0 nM (FGFR3), and 60 nM (FGFR4) in biochemical assays . The target compound differs from Infigratinib in that it lacks the 2,6-dichloro-3,5-dimethoxyphenyl urea substituent and the 4-(4-ethylpiperazin-1-yl)anilino pyrimidine extension, but shares the core pyrimidine-urea scaffold that mediates hinge-region hydrogen bonding. This large activity gap between the optimized lead and the simpler scaffold underscores the importance of the aryl urea substitution pattern for potency . This constitutes cross-study comparable evidence for the class's achievable potency range.

FGFR inhibition kinase selectivity cancer therapeutics

Hydrogen Bond Donor Count = 0: Differentiated Physicochemical Profile from Urea NH-Containing Analogs

Computational analysis reveals that the target compound has zero hydrogen bond donors (HBD = 0) in its dominant protonation state, as assessed by ZINC15 . This distinguishes it from closely related pyrimidinyl aryl ureas that bear additional NH or OH substituents on the phenyl ring (e.g., phenolic or anilino derivatives), which typically possess HBD = 1–2. A zero HBD count correlates with improved passive membrane permeability and potential blood-brain barrier penetration, properties that are advantageous for CNS-targeted kinase inhibitor programs . This constitutes class-level inference supported by computational data.

permeability prediction Lipinski rules CNS drug design

Lack of Public Bioactivity Data: A Procurement-Risk Factor Requiring In-House Validation

As of April 2026, a comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed returned no publicly deposited bioactivity data for CAS 1797329-93-1 . The ZINC15 database explicitly confirms 'There is no known activity for this compound' in ChEMBL 20 . In contrast, the positional isomer CAS 1797815-23-6 has a deposited BindingDB entry (BDBM50538677, CHEMBL4635634) with a Kd of 1.35 nM against the histamine H3 receptor . This data asymmetry means the target compound's pharmacological profile is entirely unvalidated; procurement must be accompanied by a commitment to in-house biochemical profiling before interpretation of biological results.

data transparency compound procurement risk SAR validation

Recommended Research Application Scenarios for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea (CAS 1797329-93-1)


Kinase Inhibitor Scaffold-Hopping and SAR Expansion Programs

This compound is best deployed as a core scaffold in FGFR or general kinase inhibitor SAR campaigns where the objective is to explore the impact of 4-dimethylamino pyrimidine geometry versus the more common 2-dimethylamino isomer. The structural evidence indicates that the 4-position substitution produces a distinct hinge-binding geometry , making this compound valuable for probing kinase selectivity pocket tolerance to altered pharmacophore vectors. Researchers should procure both the 4-dimethylamino (target) and 2-dimethylamino (CAS 1797815-23-6) isomers in parallel to generate matched-pair kinase panel data.

Biochemical Target Deconvolution and Off-Target Profiling

Given the complete absence of public bioactivity data for this compound, a high-priority application is broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or Reaction Biology Kinase HotSpot) to establish its selectivity fingerprint de novo. This profiling should be benchmarked against the clinical FGFR inhibitor Infigratinib (FGFR1-3 IC50 0.9–1.4 nM) to determine whether the simpler 4-ethylphenyl urea scaffold retains any measurable FGFR affinity or has diverged to alternative kinase targets.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

With a zero HBD count and moderate cLogP (1.74) , this compound meets key criteria for CNS drug-likeness. It can serve as a permeability-optimized reference compound in parallel artificial membrane permeability assays (PAMPA) and Caco-2/MDCK transwell studies, compared against hydroxylated or aminated analogs that carry HBD penalties. Procurement for this purpose requires sourcing from vendors that provide analytical certification (HPLC purity ≥95%, NMR confirmation) to ensure that permeability measurements reflect the compound rather than impurities.

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